molecular formula C21H27N5 B2652398 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine CAS No. 861210-85-7

2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine

Cat. No.: B2652398
CAS No.: 861210-85-7
M. Wt: 349.482
InChI Key: FXJDJGYMKGXFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Triazolopyrimidines

Triazolopyrimidines belong to the broader class of phenylpyrimidines , characterized by a pyrimidine ring fused or linked to aromatic systems. The core scaffold of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine features:

  • A pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3)
  • A 1,2,3-triazole ring (five-membered, three nitrogen atoms) fused at the pyrimidine’s C2 position
  • Substituents:
    • 4-Methyl and 6-phenyl groups on the pyrimidine
    • 4,5-Dibutyl chains on the triazole

This architecture places the compound within the triazolopyrimidine subfamily, distinguished by the triazole-pyrimidine linkage. The dibutyl groups introduce significant hydrophobicity, while the phenyl and methyl substituents modulate π-stacking interactions.

Table 1: Key Structural Features

Feature Description
Core system 1,2,3-Triazolo[1,5-a]pyrimidine
Pyrimidine substituents 4-Methyl, 6-Phenyl
Triazole substituents 4,5-Dibutyl
Molecular formula C₂₁H₂₇N₅
Molecular weight 349.47 g/mol

Isomeric Forms and Stability Characteristics

Triazolopyrimidines exhibit isomerism based on triazole-pyrimidine fusion patterns. The compound’s 1,2,3-triazolo[1,5-a]pyrimidine framework contrasts with other isomers like 1,2,4-triazolo[1,5-c]pyrimidine. Stability trends emerge from computational studies:

Table 2: Comparative Stability of Triazolopyrimidine Isomers

Isomer Docking Score (EGFR) Docking Score (COVID-19 protease)
1,2,3-Triazolo[1,5-a]pyrimidine -6.968 kcal/mol -6.167 kcal/mol
1,2,4-Triazolo[1,5-c]pyrimidine -4.990 kcal/mol -7.500 kcal/mol
1,2,3-Triazolo[4,3-c]pyrimidine -5.027 kcal/mol -6.356 kcal/mol

The 1,2,3-triazolo[1,5-a] configuration demonstrates superior stability in EGFR binding due to:

  • Hydrogen bonding with ASP831
  • π-Alkyl interactions with VAL702 and LEU820
    Steric effects from dibutyl groups in the query compound likely enhance conformational rigidity, reducing entropy loss upon target binding.

Position in Heterocyclic Chemistry

This molecule occupies a strategic niche in heterocyclic chemistry by integrating three pharmacophoric elements:

  • Pyrimidine : Electron-deficient system for DNA mimicry
  • 1,2,3-Triazole : Dipolar cycloaddition product with hydrogen-bonding capacity
  • Alkyl/aryl substituents : Hydrophobic domains for membrane penetration

The 4,5-dibutyl chains represent a synthetic innovation over earlier triazolopyrimidines, which typically featured shorter alkyl or aromatic groups. This modification expands the compound’s potential for:

  • Lipid bilayer integration (critical for CNS-targeted agents)
  • Steric shielding of the triazole’s N2 atom, modulating reactivity

Historical Development of Triazolopyrimidine Research

The evolution of triazolopyrimidine chemistry unfolds in three phases:

Phase 1: Early Exploration (Pre-2000)

  • Initial syntheses focused on 1,2,4-triazolo[1,5-a]pyrimidines via cyclocondensation
  • Limited functionalization due to challenging regioselectivity

Phase 2: Diversification (2000–2020)

  • Introduction of multicomponent reactions (MCRs) enabling C6 aryl substitution
    • Example: Three-component coupling of aldehydes, 3-aminotriazole, and cyanoacetyl indole
  • Emergence of molecular docking to predict bioactivity (e.g., EGFR inhibition)

Phase 3: Precision Engineering (2020–Present)

  • Late-stage functionalization strategies for C4/C5 alkylation
  • Application of continuous flow chemistry to improve yield in triazole formation
  • The query compound exemplifies this era, combining MCR-derived phenylpyrimidine with post-synthetic dibutylation

Table 3: Milestones in Triazolopyrimidine Synthesis

Year Advancement Impact
2007 First DB04669 structural report Established triazolopyrimidine taxonomy
2020 MCR-based derivatization Enabled diverse C6 aryl substitution
2024 Diazotization-driven alkylation Permitted precise C4/C5 functionalization

Properties

IUPAC Name

2-(4,5-dibutyltriazol-1-yl)-4-methyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-4-6-13-18-20(14-7-5-2)26(25-24-18)21-22-16(3)15-19(23-21)17-11-9-8-10-12-17/h8-12,15H,4-7,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJDJGYMKGXFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 4,5-dibutyl-1H-1,2,3-triazole and an appropriate alkyne derivative.

    Coupling with Pyrimidine: The triazole derivative is then coupled with a pyrimidine precursor, such as 4-methyl-6-phenylpyrimidine, under conditions that facilitate the formation of the desired triazole-pyrimidine linkage. This step may involve the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient mixing and reaction control, and employing large-scale purification methods like industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium azide for azidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an antitumor agent . Studies indicate that derivatives of triazole and pyrimidine structures can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, compounds similar to this hybrid have shown efficacy against fibroblast growth factor receptor tyrosine kinases, which are implicated in cancer progression .

Case Study: Anticancer Activity

A study focusing on the structure-activity relationship of triazole derivatives demonstrated that modifications to the triazole ring can enhance selectivity and potency against cancer cell lines. The incorporation of the pyrimidine moiety in compounds like 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine may improve bioavailability and therapeutic index .

Agricultural Applications

The compound's triazole component is known for its use as a fungicide in agriculture. Triazoles inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby providing a mechanism for controlling fungal diseases in crops. This application is particularly relevant in the context of sustainable agriculture where chemical fungicides are necessary to protect yield without compromising environmental safety .

Case Study: Fungicidal Activity

Research has highlighted the effectiveness of triazole derivatives against various plant pathogens. For example, studies have shown that similar compounds can significantly reduce fungal infections in crops such as wheat and barley, leading to improved crop yields .

Biochemical Research

The compound may serve as a valuable tool in biochemical assays aimed at understanding enzyme interactions and cellular pathways. Its ability to bind selectively to biological targets makes it suitable for studying mechanisms of action in cellular processes and drug interactions.

Case Study: Enzyme Inhibition Studies

Inhibitors based on the triazole-pyrimidine scaffold have been utilized to probe the activity of enzymes involved in metabolic pathways. For instance, studies on macrophage migration inhibitory factor (MIF) have shown that triazole-based inhibitors can modulate inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
PharmaceuticalAntitumor agent targeting specific cancer pathwaysEnhanced selectivity against cancer cells
AgriculturalFungicide inhibiting ergosterol biosynthesisEffective against wheat and barley pathogens
Biochemical ResearchTool for studying enzyme interactionsModulates activity of macrophage migration factor

Mechanism of Action

The mechanism of action of 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The triazole and pyrimidine rings provide a scaffold that can bind to active sites or allosteric sites on these targets, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Insights:

Triazole vs. The 4,5-dibutyl substituents on the target’s triazole contrast with the coumarin and pyrazolone groups in 4i/4j, suggesting divergent solubility and electronic profiles.

Substituent-Driven Applications :

  • The target’s butyl groups likely increase lipophilicity, favoring membrane permeability or material compatibility. In contrast, coumarin derivatives (4i, 4j) exhibit intrinsic fluorescence, making them suitable for optical applications .
  • The estradiol-triazole hybrid () demonstrates how triazole linkers enable conjugation of bioactive molecules, a strategy applicable to the target compound if functionalized with pharmacophores .

Synthesis Complexity: The target compound’s synthesis is presumed simpler than 4i/4j, which require multi-step protocols involving pyrimidinone/thione and tetrazole formation .

Research Implications and Gaps

  • Future studies should prioritize structural elucidation to validate steric effects of the dibutyl groups.
  • Biological Activity : Unlike the estradiol-triazole hybrid (), the target lacks reported biological testing. Comparative studies with coumarin analogs (4i/4j) could reveal structure-activity relationships.
  • Material Properties: The butyl substituents may enhance thermal stability or solubility in non-polar matrices, warranting comparison with aliphatic-triazole derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine, and how can purity be optimized?

The compound’s triazole moiety can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,2,3-triazole formation. For example, similar triazole-containing pyrimidines are synthesized by reacting azide precursors with alkynes under Cu(I) catalysis, achieving yields >95% under optimized conditions (e.g., 1:1.2 molar ratio, 24 hours at 60°C in THF) . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR can confirm the presence of dibutyl groups (δ 0.8–1.6 ppm for CH₂/CH₃) and aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenyl). ¹³C NMR resolves carbonyl (δ ~160 ppm) and triazole carbons (δ ~140–150 ppm).
  • X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for small-molecule refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Key metrics: R1 < 5%, wR2 < 10%, and a goodness-of-fit (GOF) near 1.0 .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected within 1 ppm error).

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder or twinning) be addressed for this compound?

The dibutyl chains may introduce conformational disorder. In SHELXL, use PART and SIMU instructions to model split positions and restrain thermal parameters. For twinned data (common in low-symmetry space groups), apply the TWIN and BASF commands to refine twin fractions. Validate with the R1/R1_all ratio; a difference >2% indicates unresolved issues .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

If molecular docking (e.g., Autodock Vina) predicts strong binding to a target but in vitro assays show weak activity:

  • Re-evaluate force fields : Adjust solvation models (e.g., implicit vs. explicit water) and protonation states of the triazole nitrogen.
  • Assess dynamic effects : Perform molecular dynamics simulations (e.g., GROMACS) to evaluate binding stability over 100 ns.
  • Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with docking scores .

Q. What strategies optimize the regioselectivity of triazole formation during synthesis?

CuAAC typically yields 1,4-regioisomers, but steric hindrance from dibutyl groups may alter selectivity. To enhance control:

  • Use Ru-catalyzed azide-alkyne cycloaddition for 1,5-regioisomers.
  • Introduce directing groups (e.g., electron-withdrawing substituents) on the alkyne to bias cycloaddition .
  • Monitor reaction progress with TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and isolate intermediates via flash chromatography.

Methodological Tables

Q. Table 1: Comparison of Characterization Techniques

TechniqueKey ParametersApplication to Target Compound
¹H NMRδ 7.8 ppm (triazole CH), δ 2.5 ppm (CH₃)Confirms aromatic and alkyl substituents
X-ray DiffractionSpace group P2₁/c, Z = 4Resolves dibutyl chain conformation
HPLCRetention time ~12 min (C18, 70% MeCN)Purity assessment (≥98%)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystCuI (5 mol%)Accelerates cycloaddition
SolventTHFBalances solubility/reactivity
Temperature60°CMinimizes side reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.